Dihydrograyanotoxin II

Sodium channel pharmacology Stereochemical SAR Neurotoxin probe development

Dihydrograyanotoxin II (α-dihydrograyanotoxin II, α-2H-GTX II; C₂₀H₃₄O₅, MW 354.49 g/mol) is a pentahydroxylated grayanotoxane diterpenoid isolated from Leucothoe grayana and other Ericaceae species. It belongs to the lipid-soluble neurotoxin class that binds to site 2 on voltage-gated sodium channels (Naᵥ), competing with batrachotoxin, veratridine, and aconitine for this receptor locus.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
CAS No. 38776-76-0
Cat. No. B1212965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrograyanotoxin II
CAS38776-76-0
Synonymsalpha-dihydrograyanotoxin II
dihydrograyanotoxin II
dihydrograyanotoxin II, (3alpha,6beta,14R)-isomer
dihydrograyanotoxin II, (3beta,6beta,10alpha,14R)-isome
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCC1C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O
InChIInChI=1S/C20H34O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h10-16,21-25H,5-9H2,1-4H3
InChIKeyIGKWESNBSFVVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrograyanotoxin II (CAS 38776-76-0): What Procurement Teams Need to Know About This Sodium-Channel–Active Grayanotoxin


Dihydrograyanotoxin II (α-dihydrograyanotoxin II, α-2H-GTX II; C₂₀H₃₄O₅, MW 354.49 g/mol) is a pentahydroxylated grayanotoxane diterpenoid isolated from Leucothoe grayana and other Ericaceae species [1]. It belongs to the lipid-soluble neurotoxin class that binds to site 2 on voltage-gated sodium channels (Naᵥ), competing with batrachotoxin, veratridine, and aconitine for this receptor locus [2]. Unlike the more acutely toxic grayanotoxin I (GTX I, LD₅₀ i.p. mice = 1.31 mg/kg) or grayanotoxin III (LD₅₀ = 0.84 mg/kg), the grayanotoxin II/dihydrograyanotoxin II series exhibits substantially lower acute lethality (GTX II LD₅₀ i.p. = 26.1 mg/kg), positioning α-dihydrograyanotoxin II as a preferred research probe where reversible, titratable sodium-channel modification is required without the extreme toxicity of its class counterparts [3].

1
Site-2 Naₚ channel probe: Binds voltage-gated sodium channel site-2, competing with batrachotoxin and veratridine for receptor occupancy.
2
α-epimer for reversible modification: The α-stereoisomer (CAS 38776-76-0) produces titratable, reversible sodium-channel modification; β-epimer is inactive.
3
Lower acute toxicity in class: Reported ~20-fold lower lethality than GTX I, supporting in vivo protocols where wider handling margins are needed.

Why Dihydrograyanotoxin II Cannot Be Substituted with Other Grayanotoxins or Site-2 Toxins: Evidence for Non-Interchangeability


Grayanotoxins are not a single interchangeable commodity. Within this diterpenoid family, stereochemistry at C-3 and C-10, hydroxylation pattern, and D-ring substitution dictate whether a congener is a potent sodium-channel modifier or biologically silent. The α-epimer of dihydrograyanotoxin II (CAS 38776-76-0) produces robust, reversible membrane depolarization, while its β-epimer is essentially inactive—a binary on/off difference that cannot be bridged by adjusting concentration [1]. Against the benchmark grayanotoxin I, α-dihydrograyanotoxin II shows distinct kinetic and electrophysiological signatures: faster washout from cardiac preparations, a different arrhythmia phenotype, and a unique balance of lower potency but higher maximal channel modification efficiency on TTX-insensitive Naᵥ subtypes [2][3]. These differences are not minor gradations; they reflect discrete molecular interactions at the sodium-channel receptor that directly impact experimental design, data reproducibility, and the validity of cross-study comparisons.

α-Dihydrograyanotoxin II (active)
vs
β-Dihydrograyanotoxin II (inactive)
Stereochemical identity is binary: the β-epimer produces no sodium-channel modification. Epimer mismatch cannot be compensated by concentration adjustment.
α-Dihydro-GTX II: faster washout, distinct arrhythmia phenotype
vs
GTX I: slower washout, extrasystoles only
Reported kinetic and electrophysiological signatures differ; cardiac preparation responses may not transfer directly between congeners.
Dihydro-GTX II: LD₅₀ ~26.1 mg/kg i.p. (reference)
vs
GTX III: LD₅₀ 0.84 mg/kg i.p. (more acutely toxic)
Toxicity-grade mismatch: substituting a more toxic congener may shift in vivo handling requirements and model tolerability endpoints.

Head-to-Head Quantitative Evidence: Where Dihydrograyanotoxin II (CAS 38776-76-0) Differentiates from Its Closest Analogs


Epimer-Dependent Activity: α-Dihydrograyanotoxin II Is a Potent Sodium-Channel Modifier While the β-Epimer Is Functionally Inert

In the same study using identical experimental conditions, α-dihydrograyanotoxin II (α-2H-GTX II) produced potent, concentration-dependent membrane depolarization in squid giant axons, reversing the resting membrane potential to +5.5 mV with an EC₅₀ of 2.61 × 10⁻⁶ M (external application) and 2.63 × 10⁻⁶ M (internal application). In stark contrast, β-dihydrograyanotoxin II 'has little or no effect on the resting membrane potential and membrane currents' [1]. This is a binary stereochemical dependency: the α-epimer (CAS 38776-76-0) is the sole bioactive stereoisomer for sodium-channel modification.

Epimer-Dependent Activity
Head-to-head
α-epimer: EC₅₀ 2.61 × 10⁻⁶ M, depolarizes to +5.5 mV. β-epimer: little or no effect at any tested concentration.
Stereochemical identity determines channel-modification activity; epimer mismatch yields no response.
Squid giant axon, voltage-clamp; binary on/off dependency confirmed.
Sodium channel pharmacology Stereochemical SAR Neurotoxin probe development

Faster Reversibility and Distinct Arrhythmia Signature: α-Dihydrograyanotoxin II vs. Grayanotoxin I in Cardiac Tissue

In a direct paired comparison using electrically driven guinea-pig left atrial preparations, both α-dihydrograyanotoxin II (α-2H-GTX II) and grayanotoxin I (GTX I) produced similar magnitudes of depolarization and positive inotropic effect. However, the rate of development and subsequent washout of the positive inotropic effect was faster with α-2H-GTX II than with GTX I [1]. Furthermore, the arrhythmia phenotype was qualitatively distinct: GTX I induced extrasystoles, whereas α-2H-GTX II induced initial extrasystoles followed by a failure of the atria to follow electrical stimulation [1]. Both toxin effects were fully reversible upon washout and were antagonized by tetrodotoxin.

Washout Kinetics vs GTX I
Head-to-head
Faster onset and washout of positive inotropic effect vs GTX I. Distinct arrhythmia: extrasystoles followed by stimulation failure vs GTX I extrasystoles only.
Reported faster reversibility may support repeated-measures protocols and sequential toxin application designs.
Guinea-pig left atrial preparations; both effects tetrodotoxin-reversible.
Cardiac electrophysiology Inotropic agents Toxin reversibility

Subtype-Biased Modification: α-Dihydro-GTX-II Achieves Higher Maximal Conductance Than GTX-I on TTX-Insensitive DRG Sodium Channels

In frog dorsal root ganglion (DRG) neurons, the TTX-insensitive (TTX-i) Na⁺ channel subtype showed divergent responses to the two grayanotoxins. α-Dihydro-GTX-II demonstrated an EC₅₀ of 54 µM with a maximal normalized slope conductance of 0.37, whereas GTX-I was more potent (EC₅₀ = 31 µM) but produced a significantly lower maximal normalized slope conductance of only 0.23 [1]. In single-channel recordings at 100 µM, both toxins produced modified channels with similar relative conductances (0.25–0.42) and open probabilities (0.5–0.71), indicating that the whole-cell difference arises from the number of channels successfully modified, not from altered single-channel properties [1]. TTX-sensitive DRG channels and ventricular myocyte channels showed much lower sensitivity to both analogs.

TTX-i Subtype Modification
Head-to-head
EC₅₀ = 54 µM, max normalized slope conductance = 0.37 vs GTX-I: EC₅₀ = 31 µM, max conductance = 0.23.
Higher reported maximal modification on TTX-insensitive DRG channels; ~1.6-fold greater conductance than GTX-I.
Frog DRG neurons, whole-cell patch clamp; single-channel properties comparable.
Sodium channel subtypes TTX-insensitive channels Patch-clamp electrophysiology

Derivatizable Scaffold: α-Dihydrograyanotoxin II Yields 13 Novel Derivatives, Several Surpassing Natural Grayanotoxins in Activity

α-Dihydrograyanotoxin II serves as a versatile starting material for semi-synthetic derivatization. Masutani et al. (1981) prepared 13 new derivatives from α-dihydrograyanotoxin II, and 'some of them showed higher physiological activity than that of natural grayanotoxins' [1]. Subsequent SAR studies established that the D-ring (positions C-14, C-15, C-16) tolerates structural modifications, while the A- and B-ring hydroxyls (3β-OH, 5β-OH, 6β-OH) are essential for hydrogen-bonding to the sodium channel [2]. Position C-17 on the grayanotox-15-ene scaffold and the C-14R position have been identified as favorable sites for introducing bulky reporter groups without losing biological activity [2]. This chemical tractability is not equally shared across the grayanotoxin family; grayanotoxin III, for example, has a distinct oxidation pattern that limits analogous modifications.

Derivatizable Scaffold SAR
Class-level
13 novel derivatives prepared; D-ring and C-17 modifications tolerated with retained or enhanced depolarization activity. A/B-ring hydroxyls essential.
Reported scaffold supporting diverse semi-synthetic probe development; SAR roadmap available for rational design.
Class-level inference; per-derivative activity requires independent verification.
Chemical derivatization Pharmacological probe synthesis Structure-activity relationship

Intracellular Site of Action: Evidence That α-Dihydrograyanotoxin II Reaches Its Receptor from the Internal Membrane Leaflet

Using tritium-labeled α-dihydrograyanotoxin II ([³H]α-H₂-GTX II) in squid giant axons, Seyama et al. (1988) demonstrated that the toxin permeates through the cell membrane's lipid phase to reach its binding site on the sodium channel; it does not enter via carrier-mediated transport or through the sodium-channel pore itself [1]. This finding is corroborated by the observation that the most hydrophilic grayanotoxin analogue, desacyl asebotoxin VII, is effective only when applied internally, strongly indicating that the grayanotoxin receptor is not accessible from the external membrane surface [1]. This intracellular access requirement distinguishes α-dihydrograyanotoxin II from polypeptide toxins (e.g., scorpion α-toxins) that bind to extracellular channel domains, and explains the latency (~20 min) observed before depolarization onset in frog neuromuscular preparations [2].

Intracellular Access Pathway
Reported
[³H]α-H₂-GTX II permeates lipid phase; linear relationship between external concentration and intracellular accumulation. Receptor accessed from internal membrane leaflet.
Supports study designs requiring lipid-phase permeation; incubation latency ~20 min may affect apparent potency.
Squid giant axon, internal perfusion with tracer; not carrier-mediated.
Toxin access pathway Membrane permeability Sodium channel receptor topology

Toxicity Differential Within the Dihydrograyanotoxin II Series: 9β-Hydroxy Modification Increases Lethality Relative to the Parent Compound

In a comparative acute toxicity study in mice, Terai et al. (2003) determined that the lethal dosage of 9β-hydroxy-dihydrograyanotoxin II was higher than that of dihydrograyanotoxin II, indicating that the 9β-hydroxylation increases acute toxicity [1]. The same study showed that 9α- and 9β-hydroxy grayanotoxin II derivatives had lower lethal dosages than grayanotoxin II itself, confirming that hydroxylation at position 9 generally increases toxicity across the series [1]. The parent dihydrograyanotoxin II thus occupies a relatively lower-toxicity position within its immediate structural neighborhood, while the broader class includes far more toxic congeners (GTX I: LD₅₀ = 1.31 mg/kg i.p.; GTX III: LD₅₀ = 0.84 mg/kg i.p.) [2].

Acute Toxicity Comparison
Cross-study
Dihydro-GTX II reference lethal dosage (mice i.p.) lower than 9β-hydroxy derivative. GTX II LD₅₀ = 26.1 mg/kg vs GTX I 1.31 mg/kg (~20-fold difference).
Reported lower acute toxicity within grayanotoxin class; may support in vivo protocols with wider handling margins.
dd strain mice, intraperitoneal; 9-hydroxylation generally increases toxicity.
Acute toxicity Grayanotoxin derivatization Safety profiling

Research and Industrial Applications Where Dihydrograyanotoxin II (CAS 38776-76-0) Provides a Verifiable Selection Advantage


Voltage-Gated Sodium Channel Subtype Discrimination and Pharmacological Fingerprinting

The differential modification efficiency of α-dihydrograyanotoxin II on TTX-insensitive vs. TTX-sensitive Na⁺ channels—with EC₅₀ of 54 µM and maximal normalized conductance of 0.37 on DRG TTX-i channels, compared to markedly lower sensitivity of TTX-s and cardiac channels [1]—makes this compound a valuable tool for pharmacologically dissecting sodium-channel subtype contributions in native tissue preparations. Unlike GTX-I, which produces lower maximal modification (0.23), α-dihydro-GTX-II yields a larger signal window for TTX-i channel detection. This is directly relevant for pain research, where TTX-i Naᵥ1.8 and Naᵥ1.9 channels are key therapeutic targets [1].

Semi-Synthetic Probe Development Targeting Site-2 Sodium-Channel Ligands

With 13 characterized derivatives and identified permissive modification sites at C-17 and C-14R [1][2], α-dihydrograyanotoxin II is the most chemically tractable scaffold in the grayanotoxin family for constructing fluorescent, biotinylated, or photoaffinity probes. The D-ring SAR data provide a rational design framework: modifications at C-14S reduce activity ~20-fold (hydrophilic OH) or eliminate it (amino), while β-side substitutions at C-16 are ~10-fold more detrimental than α-side substitutions [2]. This positional sensitivity map enables informed probe design without de novo SAR campaigns.

Cardiac Electrophysiology Studies Requiring Rapid, Reversible Sodium-Channel Modification

The faster washout kinetics of α-dihydrograyanotoxin II compared to GTX I in guinea-pig atrial preparations [1] makes it the preferred grayanotoxin for experiments requiring repeated toxin application and washout within the same preparation. The distinct arrhythmia phenotype (extrasystoles progressing to stimulation failure vs. GTX I's extrasystoles alone [1]) also provides a qualitative readout for verifying toxin identity and concentration in situ. Both effects are tetrodotoxin-reversible, enabling clean experimental controls [1].

Intracellular Sodium-Channel Pharmacology and Membrane-Permeation Studies

The demonstrated ability of α-dihydrograyanotoxin II to permeate lipid membranes and access its receptor from the intracellular leaflet [1], combined with the availability of tritiated [³H]α-H₂-GTX II [2], makes this compound ideal for studying intracellular toxin access pathways, membrane partitioning of lipid-soluble channel modifiers, and the sidedness of site-2 receptor pharmacology. The linear relationship between external toxin concentration and intracellular accumulation, confirmed by perfusion effluent counting [1], provides a quantitative framework for calculating intracellular free concentrations in axon preparations.

Application
Selection Property
Validation Focus
Naₚ subtype pharmacological fingerprinting
TTX-insensitive channel modification profile
Subtype-specific response verification in target tissue
Site-2 sodium-channel probe development
D-ring derivatization tolerance with SAR roadmap
Position-specific activity retention per modification
Reversible cardiac Naₚ modification studies
Reported faster washout kinetics vs GTX I
Reversibility and tetrodotoxin antagonism in preparation
Intracellular channel pharmacology research
Lipid-phase membrane permeation to internal leaflet
Incubation latency and intracellular concentration estimation
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